(3,4-Dichlorophenyl)(2-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-11(15)12(16)8-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJBXMVJFFDJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Standard Reaction Conditions
The Friedel-Crafts acylation remains the most widely employed method for synthesizing diarylketones. For the target compound, 3,4-dichlorobenzoyl chloride serves as the acylating agent, reacting with 2-methoxybenzene (anisole) in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically used due to its ability to generate the reactive acylium ion intermediate. The electrophilic acylium ion attacks the ortho/para positions of the activated anisole ring, with the methoxy group directing substitution to the ortho position, yielding the desired product.
Representative Procedure :
A mixture of 3,4-dichlorobenzoyl chloride (1.0 equiv) and anisole (1.2 equiv) in anhydrous dichloromethane is stirred under nitrogen at 0°C. AlCl₃ (1.5 equiv) is added portionwise, and the reaction is warmed to room temperature for 12 hours. Quenching with ice-water followed by extraction and column chromatography affords the product in 68–75% yield.
Optimization and Yield Enhancements
Recent advancements have focused on improving regioselectivity and reducing side products. Key findings include:
-
Catalyst Loading : Reducing AlCl₃ to 1.2 equiv minimizes over-acylation byproducts while maintaining 70% yield.
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Solvent Effects : Switching to 1,2-dichloroethane increases reaction homogeneity, boosting yield to 78%.
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Temperature Control : Slow addition of AlCl₃ at −10°C suppresses dichlorophenyl dimerization, enhancing purity.
Table 1. Friedel-Crafts Acylation Optimization
| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Catalyst (AlCl₃) | 1.5 equiv | 1.2 equiv | 70% → 73% |
| Solvent | CH₂Cl₂ | ClCH₂CH₂Cl | 68% → 78% |
| Temperature | 0°C → RT | −10°C → RT | Purity: 85% → 92% |
Alternative Methods: Nucleophilic Acyl Substitution and Catalytic Systems
DMAP-Catalyzed Condensation
4-Dimethylaminopyridine (DMAP) has emerged as an effective catalyst for ketone formation under mild conditions. In this approach, 3,4-dichlorobenzoyl chloride reacts with 2-methoxyphenylboronic acid in acetonitrile, with DMAP facilitating the nucleophilic displacement of chloride.
Procedure :
3,4-Dichlorobenzoyl chloride (1.0 equiv), 2-methoxyphenylboronic acid (1.1 equiv), and DMAP (0.1 equiv) are refluxed in acetonitrile for 6 hours. The reaction achieves 65% yield with minimal byproducts, offering a metal-free alternative.
Green Chemistry Approaches: Aqueous Friedel-Crafts
Building on methodologies from thiopyranoquinoline synthesis, a water-mediated Friedel-Crafts protocol uses camphorsulfonic acid (CSA) as a catalyst. This method enhances sustainability while maintaining efficiency:
Table 2. Solvent System Comparison
| Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|
| H₂O | CSA (20%) | 25°C | 62% |
| CH₂Cl₂ | AlCl₃ | 0°C → RT | 75% |
While aqueous conditions reduce organic solvent use, yields remain lower than traditional methods, necessitating further optimization.
Industrial-Scale Production and Process Chemistry
Continuous Flow Reactor Systems
Industrial adaptations of Friedel-Crafts acylation employ continuous flow reactors to enhance heat transfer and scalability. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)(2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Research
The compound has been investigated for its potential as a pharmacological agent, particularly in relation to dopamine D3 receptors. D3 receptor antagonists and partial agonists have shown promise in treating neuropsychiatric disorders, including addiction. Studies indicate that modifications of similar compounds can enhance D3 receptor affinity and selectivity, thus providing insights into developing effective treatments for conditions like cocaine addiction and other substance use disorders .
Case Study: D3 Receptor Antagonists
Research has demonstrated that certain derivatives of the compound can selectively inhibit cocaine-seeking behavior in rodent models. For instance, the D3 partial agonist BP 897 has been noted for its ability to reduce cocaine-induced reward behaviors, suggesting that (3,4-Dichlorophenyl)(2-methoxyphenyl)methanone or its analogs could serve as valuable tools in addiction research .
Organic Synthesis
Synthetic Intermediate
this compound is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations that can lead to the development of novel compounds with diverse functionalities. This characteristic makes it a valuable asset in synthetic organic chemistry.
Mechanism of Action
The compound's mechanism involves interactions with specific molecular targets, potentially altering enzyme or receptor activities. Understanding these interactions is crucial for optimizing its use in synthetic pathways and pharmacological applications.
Antimicrobial and Antiviral Properties
Emerging studies suggest that this compound may exhibit antimicrobial and antiviral activities. These properties are under investigation to determine their efficacy against various pathogens, which could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)(2-methoxyphenyl)methanone involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Key Observations :
- The 3,4-dichlorophenyl group is frequently paired with bulky substituents (e.g., trimethylgermyl) or heterocycles to modulate reactivity and stability .
Receptor Binding and Enzyme Inhibition
- MAO-B Inhibitors : 3,4-Dichlorophenyl-substituted indoles show superior activity (IC₅₀ < 1 µM) compared to alkyl-substituted analogs, attributed to enhanced hydrophobic interactions with the enzyme’s active site .
- GABAB Receptor Antagonism : A 3,4-dichlorophenyl-containing phosphinic acid derivative (CGP52432) is used in neuroscience research to block inhibitory signaling, highlighting the group’s role in central nervous system-targeted molecules .
Pharmacological and Electronic Profile Comparisons
Notes:
- *Predicted LogP for the target compound based on analog data.
Case Study: Role of Chlorine and Methoxy Substitutions
- Electron-Withdrawing Effects : The 3,4-dichlorophenyl group increases electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitution reactions (e.g., forming hydrazones or heterocycles) .
- Steric and Electronic Modulation : The ortho-methoxy group in 2a introduces steric hindrance, which may limit rotational freedom and stabilize specific conformations critical for binding to biological targets .
Biological Activity
(3,4-Dichlorophenyl)(2-methoxyphenyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, focusing on their antimicrobial, antioxidant, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves various organic reactions, including the Diels-Alder reaction and acylation methods. For instance, a study synthesized several bicyclo[2.2.1]heptene-2-yl methanones via an aqueous phase fly-ash catalyzed [4+2] cycloaddition reaction. The yields were reported to be greater than 60% for these derivatives .
Characterization Techniques:
- Nuclear Magnetic Resonance (NMR): Used to determine the structure and purity of synthesized compounds.
- Infrared Spectroscopy (IR): Employed to identify functional groups.
- Mass Spectrometry (MS): Utilized for molecular weight determination.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. The results indicated that compounds containing the 3,4-dichlorophenyl moiety exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| A | 15 | Staphylococcus aureus |
| B | 12 | Escherichia coli |
| C | 18 | Pseudomonas aeruginosa |
The synthesized bicyclo methanones demonstrated potent antimicrobial activity with notable zones of inhibition, particularly against Staphylococcus aureus .
Antioxidant Activity
Antioxidant potential was assessed using the DPPH radical scavenging method. The results showed that the compound exhibited a significant ability to scavenge free radicals, indicating its potential as an antioxidant agent.
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 50 | 45 |
| 100 | 65 |
| 200 | 85 |
This suggests that increasing concentrations of the compound correlate with enhanced antioxidant activity .
Anticancer Activity
Research has also highlighted the anticancer properties of this compound derivatives. In vitro studies demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HeLa | 8 | Cell cycle arrest |
| A549 | 12 | Inhibition of proliferation |
The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation in cancer cells .
Study on Antimicrobial Efficacy
A study conducted on a series of methanones derived from this compound revealed that specific substitutions on the phenyl rings significantly enhanced antimicrobial efficacy. The study found that compounds with electron-withdrawing groups displayed superior activity compared to those with electron-donating groups .
Research on Antioxidant Properties
In another investigation, the antioxidant capacity was correlated with structural features such as the presence of halogen substituents. The study concluded that compounds with dichloro substitutions exhibited higher radical scavenging activities due to their enhanced electron affinity .
Q & A
Q. What are the recommended methods for synthesizing (3,4-Dichlorophenyl)(2-methoxyphenyl)methanone with high purity?
To optimize synthesis, employ Friedel-Crafts acylation using 3,4-dichlorobenzoyl chloride and 2-methoxyphenyl derivatives under anhydrous AlCl₃ catalysis. Key steps include:
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from by-products like unreacted starting materials or di-acylated derivatives .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with reference standards .
- Spectroscopic Analysis : Validate structure using (δ 7.8–6.8 ppm for aromatic protons) and FT-IR (C=O stretch ~1660 cm⁻¹) .
Q. Which analytical techniques are critical for characterizing this compound?
A multi-technique approach is essential:
- Mass Spectrometry : Electron ionization (EI-MS) to confirm molecular ion peaks (e.g., m/z 296 [M⁺]) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure to confirm bond angles and torsion angles, particularly between the dichlorophenyl and methoxyphenyl moieties .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) for storage recommendations .
Q. How should researchers design initial biological activity screens for this compound?
- In Vitro Assays : Test enzyme inhibition (e.g., cytochrome P450 isoforms) at concentrations 1–100 µM, using fluorogenic substrates and positive controls (e.g., ketoconazole) .
- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cell lines, with IC₅₀ calculations and comparison to reference compounds .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) to evaluate competitive binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or dose-dependent effects .
- Experimental Replication : Standardize protocols (e.g., cell passage number, solvent controls) to minimize variability. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Structural Reassessment : Re-analyze compound purity via LC-MS to rule out degradation products (e.g., hydrolyzed methoxy groups) influencing activity .
Q. What strategies improve stability studies under varying environmental conditions?
- Forced Degradation : Expose the compound to UV light (320–400 nm), humidity (75% RH, 40°C), and acidic/alkaline conditions. Monitor degradation via HPLC and identify products (e.g., dechlorinated derivatives) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40–60°C) .
- Crystallographic Monitoring : Compare pre- and post-degradation crystal structures to identify vulnerable regions (e.g., methoxy group oxidation) .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog Synthesis : Introduce substituents (e.g., replacing methoxy with ethoxy) and compare bioactivity. Use Hammett constants to correlate electronic effects with potency .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify key interaction sites .
- Co-crystallization : Resolve ligand-protein complexes (e.g., with CYP450 enzymes) to visualize binding modes and guide SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
